molecular formula C15H17N3O3 B2665852 N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421482-31-6

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2665852
CAS No.: 1421482-31-6
M. Wt: 287.319
InChI Key: WGXLLKGCZGIDQD-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic small molecule characterized by a pyrazolo-oxazine fused bicyclic core. This structure is substituted at the 2-position with a carboxamide group, where the nitrogen atoms are further modified with a phenyl ring and a 2-hydroxyethyl chain. The pyrazolo-oxazine scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets, particularly enzymes like phosphodiesterases (PDEs) .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-9-8-17(12-5-2-1-3-6-12)15(20)13-11-14-18(16-13)7-4-10-21-14/h1-3,5-6,11,19H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXLLKGCZGIDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N(CCO)C3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with 2-aminoethanol and other reagents to form the oxazine ring . The reaction conditions often include the use of catalysts such as copper-NHC complexes or triflic acid (TfOH) to promote dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation are efficient and can be conducted on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Research indicates that N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibits various biological activities:

Induction of Apoptosis

Studies have demonstrated that this compound induces apoptosis in cancer cells. For example:

  • Hepatocellular Carcinoma (HCC) : Treatment with the compound led to significant increases in apoptotic cell populations as evidenced by flow cytometric analysis showing increased subG1 phase cells, indicating DNA fragmentation typical of apoptosis.

Inhibition of Cell Proliferation

The compound has also shown efficacy in reducing cell viability across different cancer cell lines:

Cell LineObserved EffectReference
HepG2 (Liver Cancer)Induction of apoptosis
HCCLM3 (Liver Cancer)Significant cytotoxicity
Neuroblastoma N2aInhibition of GSK-3β activity

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Hepatocellular Carcinoma

In a study focusing on HCC cells treated with this compound:

  • There was a marked reduction in cell viability.
  • The study suggested that targeting NF-κB could be an effective strategy for treating liver cancer.

Neuroblastoma

The compound exhibited inhibitory effects on GSK-3β activity in neuroblastoma cells:

  • Increased levels of phosphorylated GSK-3β indicated potential therapeutic applications not only in neuroblastoma but also in other cancers where GSK-3β plays a critical role.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with structurally related pyrazolo-oxazine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) IC50 (nM) for PDE4C Key Properties
Target Compound N-(2-hydroxyethyl)-N-phenyl ~329.35* Not reported Higher hydrophilicity due to hydroxyethyl; moderate lipophilicity (predicted)
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-... Cyclopropyl, difluoromethoxy-pyridine ~434.38 389.0 Lower potency (higher IC50); lipophilic substituents may reduce solubility
Azetidin-1-yl-[3-(3-chlorophenyl)-... Azetidine, 3-chlorophenyl ~343.80 48.2 High potency (low IC50); chlorophenyl enhances target affinity but increases toxicity risk
3-(4-Chloro-2-methylphenyl)-N-cyclopropyl-6-fluoro-... Cyclopropyl, 4-chloro-2-methylphenyl, fluoro ~393.83 160.0 Fluorine improves metabolic stability; balanced lipophilicity
7,7-Dimethyl-6,7-dihydro-5H-pyrazolo[...]oxazine-3-carboxylic acid Dimethyl, carboxylic acid ~223.23 Not reported High polarity due to carboxylic acid; likely poor blood-brain barrier penetration
N-[(4-fluorophenyl)methyl]-... 4-fluorophenylmethyl ~283.28 Not reported Fluorine enhances electronegativity; moderate solubility and bioavailability

*Estimated based on structural analogs.

Key Findings:

Substituent Impact on Bioactivity :

  • The hydroxyethyl and phenyl groups in the target compound may strike a balance between hydrophilicity and target binding. In contrast, analogs with halogenated aryl groups (e.g., 3-chlorophenyl in Azetidin-1-yl-...) show higher PDE4C inhibition (IC50 = 48.2 nM) but may face toxicity challenges .
  • Fluorine substitution (e.g., 6-fluoro in 3-(4-Chloro-2-methylphenyl)-...) improves metabolic stability without significantly compromising potency .

Physicochemical Properties :

  • The hydroxyethyl group likely enhances aqueous solubility compared to cyclopropyl or dimethyl substituents, as seen in 7,7-Dimethyl-... (carboxylic acid derivative), which is highly polar but may lack membrane permeability .
  • Lipophilicity criteria (e.g., LogP) for the target compound are predicted to be moderate (~2.5–3.0), aligning with drug-like properties observed in analogs analyzed via SwissADME .

Structural Rigidity and Binding :

  • The pyrazolo-oxazine core provides conformational restraint, which is critical for maintaining binding affinity across analogs. Modifications like dimethyl groups () or fused heterocycles () alter ring strain and solubility .

Limitations and Contradictions:

  • Direct IC50 or pharmacokinetic data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
  • While hydroxyethyl improves solubility, it may reduce membrane permeability compared to lipophilic groups like cyclopropyl .

Biological Activity

N-(2-hydroxyethyl)-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[5,1-b][1,3]oxazine core with the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₇N₃O₃
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1421462-05-6

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antiinflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating signaling pathways related to inflammation.
  • Neuroprotective Potential : The inhibition of phosphodiesterases may also contribute to neuroprotective effects, suggesting potential applications in neurodegenerative conditions.
  • Receptor Interactions : There is evidence that this compound may interact with receptors involved in neurotransmission and inflammation pathways. However, further studies are needed to fully elucidate these interactions.

Case Studies and Research Findings

Although direct studies on this compound are scarce, research on analogous compounds provides insights into its potential:

Compound Biological Activity Reference
Compound APhosphodiesterase Inhibition
Compound BAnti-inflammatory Effects
Compound CNeuroprotective Properties

Future Research Directions

Given the promising biological activities suggested by related compounds, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed studies to evaluate the biological effects of this compound in various biological models.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its effects on cellular pathways.
  • Clinical Applications : Exploring the potential therapeutic uses of this compound in treating diseases associated with inflammation and neurodegeneration.

Q & A

Q. Q1. What synthetic strategies are effective for constructing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core?

The core is typically synthesized via cyclocondensation reactions. For example, describes a multi-step approach involving:

Formation of triazolothiadiazine intermediates.

Introduction of substituents via nucleophilic substitution or coupling reactions.
Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Purification often involves recrystallization from ethanol/water mixtures .

Q. Q2. How can analytical techniques validate the purity and structure of this compound?

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent integration and stereochemistry (e.g., diastereotopic protons in the oxazine ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical values (±2 ppm).
  • Elemental Analysis : Validate C, H, N content (±0.4% deviation) after recrystallization .

Structure-Activity Relationship (SAR) Studies

Q. Q3. Which structural modifications enhance solubility without compromising metabolic stability?

highlights replacing hydrophobic groups (e.g., phenyl) with heterocycles (e.g., pyridine or pyrimidine). For example:

  • Pyridine substitution : Reduces ClogP by 1.5 units, improving aqueous solubility at pH 2–6.
  • Proximal heterocycles : Maintain potency while increasing metabolic stability (e.g., microsomal t₁/₂ >60 min) .

Q. Q4. How does the N-(2-hydroxyethyl)-N-phenyl group influence bioactivity?

The hydroxyethyl group enhances hydrogen-bonding potential, improving target engagement. However, excessive hydrophilicity may reduce membrane permeability. Balance via logD optimization (target 2–4) using partition coefficient assays .

Preclinical Safety and Toxicity Mitigation

Q. Q5. What preclinical toxicity risks are associated with this scaffold, and how can they be addressed?

reports renal toxicity in cynomolgus monkeys due to compound precipitation. Mitigation strategies:

  • Solubility enhancement : Introduce basic amines (e.g., methylamino groups) to increase pH-dependent solubility.
  • Lipophilic efficiency (LipE) : Optimize LipE >5 to balance potency and solubility (LipE = pIC₅₀ − logD) .

Q. Q6. How can in vitro safety assays predict in vivo toxicity?

  • Hepatotoxicity screening : Use HepG2 cells to assess mitochondrial dysfunction (EC₅₀ >50 μM).
  • hERG inhibition : Patch-clamp assays (IC₅₀ >10 μM) minimize cardiac risks.
  • CYP inhibition : Microsomal assays (IC₅₀ >20 μM) reduce drug-drug interaction risks .

Advanced Pharmacological Evaluation

Q. Q7. What in vivo models are suitable for evaluating NLRP3 inflammasome inhibition?

  • Acute inflammation : Murine LPS-induced peritonitis (dose range 1–30 mg/kg, oral).
  • Chronic models : MSU crystal-induced gout (efficacy measured via IL-1β reduction in plasma).
    Reference compound: GDC-2394 showed >80% NLRP3 inhibition at 10 mg/kg in mice .

Q. Q8. How can pharmacokinetic (PK) challenges be addressed for this compound?

  • Bioavailability : Co-administer with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to prolong t₁/₂.
  • Tissue distribution : Radiolabeled studies (e.g., 14C^{14}C) in rodents quantify brain/plasma ratios .

Methodological Considerations for Data Interpretation

Q. Q9. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Case study from : A compound showed potent NLRP3 inhibition in vitro (IC₅₀ = 12 nM) but poor in vivo efficacy due to rapid clearance. Resolution:

Adjust dosing regimen (BID vs QD).

Modify formulation (nanoparticle encapsulation for sustained release) .

Q. Q10. What statistical approaches are recommended for SAR datasets?

  • Multivariate analysis : Partial least squares (PLS) regression to correlate descriptors (e.g., ClogP, PSA) with activity.
  • Heatmaps : Cluster compounds by IC₅₀ and solubility thresholds (e.g., >100 μM at pH 6.8) .

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